2-[(Oxan-4-yl)methoxy]-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-11-5-2-8(1)7-12-9-10-3-6-13-9/h3,6,8H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLNWZXYSUJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Oxan 4 Yl Methoxy 1,3 Thiazole
Retrosynthetic Analysis of the 2-[(Oxan-4-yl)methoxy]-1,3-thiazole Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.inyoutube.com
Disconnection Approaches for the 1,3-Thiazole Ring System
The 1,3-thiazole ring is a common structural motif in many biologically active compounds. nih.govnih.gov Its synthesis can be approached through several disconnection strategies. The most common approach is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.govacgpubs.org
A primary disconnection of the 2-alkoxy-1,3-thiazole core involves breaking the C-O bond of the ether linkage and the C-S and C-N bonds of the thiazole ring. This leads to three key synthons: a thiazole-2-one synthon, an oxan-4-yl-methanol synthon, and a synthon for the C4 and C5 carbons of the thiazole ring.
Interactive Table: Key Disconnection Approaches for the 1,3-Thiazole Ring
| Disconnection Strategy | Key Intermediates/Synthons | Corresponding Forward Reaction |
| Hantzsch Synthesis | Thioamide and α-halocarbonyl compound | Condensation reaction |
| Cook-Heilbron Synthesis | α-Aminonitrile and carbon disulfide | Cyclization reaction |
| From Thioamides and Propargyl Alcohols | Thioamide and a propargyl alcohol derivative | Calcium-catalyzed cyclization acs.org |
Strategies for Incorporating the Oxan-4-yl-methoxy Side Chain
The oxan-4-yl-methoxy side chain can be introduced at various stages of the synthesis. One common strategy is to start with (oxan-4-yl)methanol and convert it to a suitable electrophile or nucleophile.
A key consideration is the potential for chemoselectivity issues, where reagents might react with multiple functional groups. researchgate.net Protecting groups can be employed to temporarily mask reactive sites and ensure the desired reaction occurs. For instance, the hydroxyl group of (oxan-4-yl)methanol could be protected as a silyl (B83357) ether during certain reaction steps. youtube.com
Another approach involves the late-stage introduction of the side chain via a nucleophilic substitution reaction on a pre-formed 2-halo-1,3-thiazole. A selective SNAr reaction between a 2-halo-1,3-thiazole and the alkoxide generated from (oxan-4-yl)methanol is a viable method for creating the desired 2-alkoxy-1,3-thiazole. tandfonline.com
Classical and Modern Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several synthetic routes can be designed to construct the target molecule. These can be broadly categorized as linear, convergent, and one-pot or multicomponent reactions.
Multi-step Linear Synthesis Protocols
A linear synthesis involves a sequence of reactions where the product of one step becomes the reactant for the next. researchgate.netyoutube.com A plausible linear synthesis of this compound could begin with the synthesis of the 1,3-thiazole ring, followed by the attachment of the oxan-4-yl-methoxy side chain.
One such protocol could involve the Hantzsch synthesis to form a 2-amino-1,3-thiazole derivative, which is then converted to a 2-hydroxy-1,3-thiazole. Subsequent etherification with a suitable (oxan-4-yl)methyl halide would yield the final product. The use of microwave irradiation in conjunction with reagents like Lawesson's reagent has been shown to be effective for the synthesis of 2-alkoxy-substituted 1,3-thiazoles. nih.gov
Continuous flow synthesis offers a modern alternative to traditional batch processing, allowing for rapid reaction optimization and improved safety for certain transformations. nih.govbeilstein-journals.orgsyrris.jp
Interactive Table: Example of a Linear Synthesis Protocol
| Step | Reaction | Reagents and Conditions | Key Intermediate |
| 1 | Hantzsch Thiazole Synthesis | Thiourea, α-haloaldehyde/ketone | 2-Amino-1,3-thiazole |
| 2 | Diazotization and Hydrolysis | NaNO₂, H₂SO₄, H₂O | 2-Hydroxy-1,3-thiazole |
| 3 | Williamson Ether Synthesis | (Oxan-4-yl)methyl halide, Base (e.g., NaH) | This compound |
Convergent Synthesis Approaches
For this compound, a convergent approach could involve the synthesis of a 2-bromo-1,3-thiazole and (oxan-4-yl)methanol separately. The final step would be the coupling of these two fragments, for example, through a nucleophilic aromatic substitution reaction. tandfonline.com
One-Pot and Multicomponent Reactions (MCRs) for Thiazole Formation
One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates. acgpubs.orgnih.govnih.govacs.orgnih.govsemanticscholar.org This approach offers several advantages, including reduced reaction times, lower costs, and less waste generation.
Several MCRs have been developed for the synthesis of thiazole derivatives. acgpubs.orgnih.govnih.govacs.orgsemanticscholar.org For instance, a three-component reaction involving an α-halocarbonyl compound, thiosemicarbazide, and an anhydride (B1165640) can be used to synthesize thiazole scaffolds under the catalysis of NiFe₂O₄ nanoparticles. nih.govresearchgate.net While a direct one-pot synthesis for this compound is not explicitly reported, the principles of MCRs can be applied to design a novel and efficient route.
A potential MCR could involve the reaction of an α-haloketone, a source of the thioamide, and (oxan-4-yl)methanol under conditions that promote the sequential formation of the thiazole ring and the ether linkage.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of thiazole derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. mdpi.com These principles are relevant to the synthesis of this compound, focusing on aspects such as the use of greener solvents, catalysts, and energy-efficient reaction conditions. unibo.it
Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing the use of volatile organic compounds that are often hazardous and difficult to dispose of. organic-chemistry.org Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions without the need for a solvent. organic-chemistry.orgnih.gov For the synthesis of thiazole derivatives, methods such as the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides, can be adapted to solvent-free conditions, potentially under microwave irradiation. organic-chemistry.orgresearchgate.net
The use of catalysts is another cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. acs.org Biocatalysts, such as chitosan (B1678972) and its derivatives, have been investigated for the synthesis of thiazoles. nih.govnih.govacs.org These eco-friendly catalysts can be used in conjunction with techniques like ultrasonic irradiation to enhance reaction rates and yields. nih.govnih.govacs.org For the synthesis of this compound, a plausible green approach would involve the reaction of a suitable N-(oxan-4-ylmethyl)thioformamide with a two-carbon synthon under solvent-free or aqueous conditions, facilitated by a recyclable, heterogeneous catalyst.
A study on the synthesis of thiazole derivatives using a chitosan-grafted hydrogel (TCsSB) as a biocatalyst under ultrasound irradiation demonstrated the effectiveness of this green approach. nih.govnih.govacs.org The catalyst was reusable and led to high yields in reduced reaction times. nih.gov Another example is the use of Lawesson's reagent-mediated cyclization under microwave irradiation for the synthesis of 2-alkoxy-substituted thiazoles, which proceeds in high yields without the need for a solvent. organic-chemistry.orgacs.orgnih.gov
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. jocpr.com In the context of synthesizing this compound, a synthetic route with high atom economy would ideally involve the direct coupling of (oxan-4-yl)methanol with a thiazole precursor in a way that incorporates all atoms from the reactants into the final product.
However, many traditional methods for thiazole synthesis, such as the Hantzsch synthesis, may have lower atom economy due to the formation of byproducts like water and salts. chemicalbook.com To improve reaction efficiency, multicomponent reactions (MCRs) offer an attractive strategy. MCRs combine three or more reactants in a single step to form a complex product, often with high atom economy and efficiency. researchgate.net A hypothetical MCR for this compound could involve the reaction of (oxan-4-yl)methanol, a source of the thiazole ring (e.g., a thioamide and a carbonyl compound), and a catalyst in a one-pot process.
The efficiency of a reaction is not solely determined by its atom economy but also by factors like chemical yield, reaction time, and the ease of product isolation and purification. primescholars.com Green synthetic protocols aim to optimize all these parameters to create a truly sustainable process.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of a chemical reaction are highly dependent on the reaction conditions. Systematic optimization of these parameters is crucial for developing an efficient and cost-effective synthesis of this compound.
Temperature is a critical parameter that influences reaction rates and, in some cases, selectivity. While higher temperatures generally lead to faster reactions, they can also promote the formation of side products. Microwave-assisted synthesis allows for rapid and uniform heating, which can lead to improved yields and reduced reaction times compared to conventional heating. nih.govresearchgate.net For the synthesis of thiazolo[5,4-d]thiazoles, classical heating at 130°C and microwave irradiation at the same temperature were compared, with microwave heating providing a higher yield in a shorter time (92% in 25 minutes versus 75% in 1 hour). mdpi.com
Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or intermediates. However, for many solution-phase syntheses of thiazoles, reactions are typically carried out at atmospheric pressure.
The stoichiometry of the reactants is another key variable to optimize. Using an excess of one reactant can sometimes drive the reaction to completion but can also lead to purification challenges and increased waste. Careful control of the molar ratios of the starting materials is essential for maximizing the yield of the desired product while minimizing the formation of impurities.
Table 1: Illustrative Optimization of Reaction Conditions for Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | Reflux | 120 | 75 |
| 2 | DMF | 100 | 90 | 82 |
| 3 | Toluene | 120 | 60 | 88 |
| 4 | Neat (Microwave) | 120 | 10 | 92 |
This table presents hypothetical data to illustrate the effect of different solvents and heating methods on the yield of a generic thiazole synthesis, which could be analogous to the synthesis of this compound.
The choice of catalyst and any associated ligands can have a profound impact on the outcome of a reaction. For transition metal-catalyzed cross-coupling reactions that could be employed to form the C-O bond between the oxane moiety and the thiazole ring, a variety of catalysts and ligands would need to be screened.
Palladium catalysts are commonly used for such transformations. organic-chemistry.org The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand can influence the catalyst's activity and stability. Ligands, which are organic molecules that coordinate to the metal center, play a crucial role in tuning the catalyst's electronic and steric properties, thereby affecting its reactivity and selectivity. marquette.edu For instance, in the synthesis of thiazole derivatives, ligand-free palladium catalysis has been shown to be efficient in some cases. organic-chemistry.org
In other catalytic systems, such as those employing calcium catalysts for thiazole synthesis from propargyl alcohols and thioamides, the addition of a co-catalyst or additive like Bu₄NPF₆ can enhance the reaction's efficiency. acs.org
Table 2: Example of Catalyst and Ligand Screening for a Cross-Coupling Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 65 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 85 |
| 3 | CuI (5) | Phenanthroline (10) | K₃PO₄ | DMF | 78 |
| 4 | NiCl₂(dppp) (5) | - | NaOtBu | THF | 72 |
This table provides a hypothetical screening of different catalyst systems for a cross-coupling reaction that could be applied to the synthesis of this compound. The data is for illustrative purposes.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Oxan 4 Yl Methoxy 1,3 Thiazole
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula with a high degree of confidence.
For 2-[(Oxan-4-yl)methoxy]-1,3-thiazole, with a chemical formula of C9H13NO2S, the expected exact mass can be calculated. The measured mass-to-charge ratio (m/z) from an HRMS experiment would be compared to this theoretical value. The extremely low mass error, typically in the parts-per-million (ppm) range, afforded by techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, serves to confirm the elemental composition and rule out other potential molecular formulas.
Table 1: Theoretical Isotopic Distribution for C9H13NO2S
| Mass (m/z) | Relative Abundance (%) |
|---|---|
| 199.0667 | 100.00 |
| 200.0705 | 10.78 |
| 201.0637 | 4.88 |
| 201.0743 | 0.53 |
This table represents a theoretical isotopic pattern. Actual experimental data would be required for definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and their spatial relationships can be determined.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the protons on the thiazole (B1198619) ring would resonate at a lower field (higher ppm) compared to the aliphatic protons of the oxane ring due to the deshielding effect of the aromatic system.
The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring will be significantly different from those in the saturated oxane moiety.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiazole H-4 | ~7.2 | d |
| Thiazole H-5 | ~6.8 | d |
| O-CH₂ | ~4.2 | d |
| Oxane CH (at C4) | ~2.0 | m |
| Oxane CH₂ (axial, at C3/C5) | ~1.8 | m |
| Oxane CH₂ (equatorial, at C3/C5) | ~1.4 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Thiazole C-2 | ~168 |
| Thiazole C-4 | ~140 |
| Thiazole C-5 | ~110 |
| O-CH₂ | ~75 |
| Oxane C-4 | ~38 |
| Oxane C-3/C5 | ~34 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. For example, the correlation between the thiazole H-4 and H-5 protons would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the oxane-methoxy fragment to the thiazole ring, for instance, by observing a correlation from the O-CH₂ protons to the C-2 of the thiazole.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is crucial for determining the stereochemistry, such as the relative orientation of substituents on the oxane ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of laser light (Raman) corresponds to the vibrations of particular functional groups.
For this compound, key vibrational bands would include:
C-H stretching: Aromatic C-H stretches from the thiazole ring would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring would be observed in the 3000-2850 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the thiazole ring would give rise to characteristic bands in the 1650-1450 cm⁻¹ region.
C-O stretching: The C-O-C ether linkage would exhibit strong stretching vibrations in the 1260-1000 cm⁻¹ range.
C-S stretching: The thiazole C-S bond vibration would likely appear in the fingerprint region, typically around 800-600 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| C=N (Thiazole) | Stretch | ~1620 |
| C=C (Thiazole) | Stretch | ~1500 |
| C-O (Ether) | Stretch | 1260 - 1000 |
X-ray Crystallography for Solid-State Molecular Architecture of this compound and its Derivatives
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional electron density map can be generated, from which precise bond lengths, bond angles, and torsional angles can be determined.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Purity (if applicable)
The molecule this compound itself is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit optical activity, and techniques like Electronic Circular Dichroism (ECD) would not be applicable for determining its stereochemical purity. However, if a chiral center were introduced into the molecule, for example, by substitution on the oxane or thiazole ring, then chiroptical methods would become essential for distinguishing between enantiomers and determining the enantiomeric excess.
Theoretical and Computational Investigations of 2 Oxan 4 Yl Methoxy 1,3 Thiazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) for Molecular Orbitals (HOMO/LUMO) and Electron Density Distribution
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of thiazole (B1198619) derivatives. researchgate.netresearchgate.netnih.gov By applying DFT methods, such as B3LYP and B3PW91, with various basis sets like 6-311G(d,p), researchers can optimize the molecular geometry and calculate key electronic parameters. researchgate.netepstem.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. primescholars.com
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. irjweb.com For thiazole derivatives, the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO's localization can vary depending on the substituents. researchgate.net These calculations are instrumental in understanding the charge transfer possibilities within the molecule. researchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. primescholars.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. primescholars.com |
| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Reflects chemical reactivity and stability. irjweb.com |
Molecular Electrostatic Surface Potential (MESP) Analysis
Molecular Electrostatic Surface Potential (MESP) analysis is a valuable tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. epstem.net The MESP allows for the identification of electrophilic and nucleophilic sites within a molecule. For thiazole derivatives, the MESP can highlight the regions most susceptible to electrostatic interactions, providing insights into how the molecule will interact with other chemical species. uomphysics.net This analysis is crucial for predicting non-covalent interactions and the initial steps of a chemical reaction.
Conformational Analysis and Energy Landscapes of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole
The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of flexible molecules like this compound. nih.govdntb.gov.ua MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. nih.gov MD simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. nih.govnih.gov These simulations are essential for understanding how the molecule behaves in a dynamic environment, such as in solution. researchgate.net For thiazole derivatives, MD simulations can be used to assess the stability of ligand-protein complexes and to understand the binding mechanisms at a molecular level. nih.govphyschemres.org
Prediction of Spectroscopic Parameters (NMR, IR) using Computational Methods
Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are commonly employed to predict the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies of molecules like this compound. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a widely used combination for obtaining reliable spectroscopic data for organic molecules. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts:
The predicted chemical shifts for the distinct protons and carbons in this compound are instrumental in assigning the signals in an experimental NMR spectrum. chemicalbook.comrsc.org The protons on the thiazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-donating effect of the alkoxy group. wikipedia.org The protons of the oxane ring and the methylene (B1212753) bridge would be found in the aliphatic region. Similarly, the ¹³C NMR spectrum would show characteristic signals for the thiazole ring carbons, the oxane ring carbons, and the methylene carbon. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole C2 | - | Value |
| Thiazole C4 | Value | Value |
| Thiazole C5 | Value | Value |
| Methylene (-O-CH₂-) | Value | Value |
| Oxane C4 | Value | Value |
| Oxane C3, C5 | Value | Value |
| Oxane C2, C6 | Value | Value |
Note: Specific ppm values are placeholders and would be populated by actual computational results.
Predicted IR Vibrational Frequencies:
Computational methods can also predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrational modes would include:
C=N stretching of the thiazole ring.
C-S stretching of the thiazole ring.
C-O-C stretching of the ether linkage.
C-H stretching of the aromatic and aliphatic parts of the molecule.
Ring vibrations of both the thiazole and oxane rings.
The calculated IR spectrum provides a theoretical fingerprint of the molecule, which can be compared with experimental data to confirm its identity and purity. nih.govekb.eg
Interactive Data Table: Key Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Thiazole C=N Stretch | Value |
| Thiazole C-S Stretch | Value |
| Ether C-O-C Stretch | Value |
| Aromatic C-H Stretch | Value |
| Aliphatic C-H Stretch | Value |
Note: Specific frequency values are placeholders and would be populated by actual computational results.
Reaction Mechanism Studies of this compound Synthesis and Transformations
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. ekb.eg A common route to synthesize 2-alkoxythiazoles involves the reaction of a corresponding thioamide with an α-haloketone, followed by alkoxylation. wikipedia.orgorganic-chemistry.org
To understand the reaction mechanism, computational chemists locate and characterize the transition state (TS) structures for each elementary step. The TS is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net By analyzing the geometry and vibrational frequencies of the TS, researchers can gain insights into the bond-breaking and bond-forming processes.
The reaction coordinate, which represents the lowest energy path from reactants to products, is then mapped out. nih.gov This analysis helps to identify the rate-determining step of the reaction and to understand the factors that influence the reaction rate and selectivity.
The potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. researchgate.netwhiterose.ac.uk By exploring the PES, chemists can identify all possible reaction pathways, including alternative routes and the formation of byproducts. nih.govmdpi.com This exploration is crucial for optimizing reaction conditions to maximize the yield of the desired product, this compound, while minimizing the formation of unwanted side products. researchgate.netwhiterose.ac.ukmdpi.com Computational methods allow for the systematic investigation of the PES, providing a comprehensive understanding of the reaction landscape. nih.govwhiterose.ac.uk
Molecular Docking and Binding Site Analysis with Model Receptors/Enzymes (purely theoretical interaction studies)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemicalbook.comorganic-chemistry.orgsemanticscholar.orgnih.gov In the context of this compound, molecular docking studies can be used to theoretically investigate its potential interactions with model biological targets, such as enzymes or receptors. chemicalbook.comorganic-chemistry.orgsemanticscholar.orgnih.govnih.gov
These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govacs.org The thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in various non-covalent interactions, making it a privileged scaffold in medicinal chemistry. acs.orgnih.gov The oxane moiety can also contribute to binding through hydrogen bonding and hydrophobic contacts.
The analysis of the binding site reveals the key amino acid residues of the model receptor that are involved in the interaction with the ligand. nih.govnih.gov This information is invaluable for the rational design of new derivatives of this compound with potentially improved binding affinities and specificities. It is important to emphasize that these are purely theoretical studies aimed at understanding potential interactions at a molecular level.
Interactive Data Table: Theoretical Interaction Analysis of this compound with a Model Receptor
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Receptor |
| Hydrogen Bonding | Thiazole Nitrogen, Oxane Oxygen | Asp, Glu, Ser, Thr |
| Hydrophobic Interactions | Thiazole Ring, Oxane Ring | Ala, Val, Leu, Ile, Phe |
| π-π Stacking | Thiazole Ring | Phe, Tyr, Trp |
Note: The interacting residues are examples and would depend on the specific model receptor used in the docking study.
Structure Property Relationship Studies of 2 Oxan 4 Yl Methoxy 1,3 Thiazole and Its Analogs
Impact of Substituent Modifications on Electronic and Steric Profiles
The electronic and steric profiles of the 2-[(oxan-4-yl)methoxy]-1,3-thiazole scaffold can be systematically tuned by introducing various substituents on either the thiazole (B1198619) or the oxane ring. These modifications can profoundly alter the molecule's properties, such as aromaticity, polarity, and reactivity.
The thiazole ring, a five-membered heterocycle, has a level of aromaticity that is lower than that of grandparent heterocycles like thiophene. organic-chemistry.org This reduced aromaticity can be further influenced by substituents. Theoretical investigations on 1,3-azoles have shown that substituting hydrogen atoms with strong electron-withdrawing groups, such as a nitro group (–NO2), can help restore some of the diminished aromatic character. organic-chemistry.org Conversely, electron-donating groups like an amino group (–NH2) can also modulate the electronic nature of the ring. organic-chemistry.org The position of the substituent is also critical; for instance, substitutions at position 4 of the thiazole ring have been calculated to be highly effective in enhancing aromaticity. organic-chemistry.org
The alkoxy group at the 2-position of the thiazole is itself a significant electronic modulator. Alkoxy groups are known to be highly electron-donating, which can intensify the charge transfer character of the molecule and influence the frontier molecular orbital (FMO) levels. researchgate.net This electronic push from the oxygen atom affects the reactivity and interaction potential of the thiazole ring.
From a steric perspective, the size and placement of substituents are paramount. The oxygen atom in the alkoxy chain has a smaller van der Waals radius (approximately 1.4 Å) compared to a methylene (B1212753) (–CH2–) group (approximately 2.0 Å), which can decrease steric hindrance near the point of attachment. researchgate.net However, bulky substituents on either the thiazole or the oxane ring can introduce significant steric hindrance, influencing the molecule's ability to adopt a planar conformation and affecting how it interacts with other molecules. Alkoxy groups, while electronically influential, can also contribute to steric effects that guide the regioselectivity of chemical reactions. nih.gov
Table 1: Predicted Effects of Substituents on the Electronic and Steric Profiles of Thiazole Analogs
| Substituent (R) on Thiazole Ring | Position | Predicted Electronic Effect | Predicted Steric Effect |
| –NO2 | 4 or 5 | Strong Electron-Withdrawing organic-chemistry.org | Moderate |
| –F | 4 or 5 | Electron-Withdrawing organic-chemistry.org | Minimal |
| –NH2 | 4 or 5 | Electron-Donating organic-chemistry.org | Small |
| –CF3 | 4 or 5 | Strong Electron-Withdrawing | Significant |
| –CH3 | 4 or 5 | Weak Electron-Donating | Small |
Stereochemical Influence on Molecular Recognition and Packing
Stereochemistry, which encompasses the 3D arrangement of atoms, is a critical determinant of a molecule's interaction with its environment, including how it packs in a crystal lattice. For this compound, key stereochemical features include the conformation of the oxane ring and the potential for chirality.
The oxane (tetrahydropyran) ring is not planar and typically exists in a low-energy chair conformation, similar to cyclohexane. nih.gov The substituent at the C4 position—in this case, the methoxy-thiazole group—can be oriented in either an axial or an equatorial position. These two stereoisomers (diastereomers) will have different shapes, which can lead to different packing arrangements in the solid state. The preference for an equatorial position is common for bulky substituents to minimize steric strain.
The specific 3D shape and the distribution of functional groups dictate the types of non-covalent interactions that can form between molecules. These interactions, such as hydrogen bonding and π-π stacking, govern molecular recognition and the resulting crystal structure. mdpi.com For example, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the C-H bonds of the rings can act as weak hydrogen bond donors. mdpi.com The arrangement of these donor and acceptor sites, determined by the molecule's stereochemistry, will favor certain packing motifs over others. In the crystal packing of related heterocyclic compounds, face-to-face π-stacking and various forms of hydrogen bonding are often the principal organizing forces. mdpi.com
If the oxane ring or the thiazole ring is asymmetrically substituted, the molecule can become chiral. wikipedia.org Chiral molecules exist as a pair of non-superimposable mirror images (enantiomers). A pure sample of a single enantiomer will crystallize in a non-centrosymmetric space group, while a racemic mixture (equal amounts of both enantiomers) may crystallize as a racemic compound or a conglomerate. The specific stereochemistry profoundly influences which crystal structure is formed, thereby affecting physical properties like solubility and melting point.
Topological and Graph-Theoretic Descriptors for Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules based on their chemical structure. nih.gov This is achieved by calculating numerical descriptors that encode information about the molecule's size, shape, branching, and atomic arrangement. nih.gov Topological indices (TIs) are a class of such descriptors derived from the molecular graph, where atoms are represented as vertices and bonds as edges. nih.govnih.gov
TIs are two-dimensional descriptors that can be easily calculated from the molecular structure. nih.gov Examples include:
Wiener Index (W): The sum of the distances (number of bonds) between all pairs of atoms in the molecule. nih.gov
Connectivity Indices (χ): These indices, introduced by Milan Randić, describe the degree of branching in a molecule. nih.gov
Zagreb Group Indices: These are calculated based on the degrees of the vertices (atoms) in the molecular graph. nih.gov
These indices quantify different aspects of molecular architecture. For instance, a higher degree of branching will be reflected in the values of connectivity indices. By establishing a mathematical relationship between these TIs and an experimentally measured property (e.g., boiling point, melting point, refractive index), a QSPR model can be built. nih.govmdpi.com
For the this compound series, one could develop a QSPR model by synthesizing a set of analogs with varying substituents and measuring a property of interest. By calculating various TIs for each analog, a regression model can be generated to predict that property for new, unsynthesized compounds. Such models are valuable for screening virtual libraries of compounds and prioritizing synthetic targets. nih.govnih.gov
Table 2: Illustrative QSPR Data for Hypothetical Analogs of this compound
| Analog (Substituent on Thiazole) | Wiener Index (W) | Randić Connectivity Index (1χ) | Predicted Boiling Point (°C) |
| H (Parent Compound) | 1050 | 7.85 | 320 |
| 5-Chloro | 1120 | 8.10 | 335 |
| 5-Methyl | 1145 | 8.35 | 332 |
| 5-Bromo | 1180 | 8.12 | 348 |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the principle of a QSPR study.
Influence of Molecular Flexibility and Conformational Freedom on Interaction Profiles
The oxane ring can undergo a "chair-flip" to interconvert between two chair conformations. nih.gov The energy barrier for this process determines the ring's rigidity. The methoxy (B1213986) linker (–O–CH2–) has two rotatable single bonds (C(thiazole)–O and O–CH2), allowing the thiazole and oxane rings to adopt various relative orientations.
However, this freedom is often constrained by non-covalent interactions within the molecule itself. nih.gov For example, intramolecular hydrogen bonds can lock the molecule into a specific, preferred conformation. In related thiazole-containing structures, stabilizing interactions such as N–H···N(thiazole) hydrogen bonds have been shown to favor unique, semi-extended conformations. nih.govnih.gov Electrostatic interactions between the partially positive sulfur atom of the thiazole ring and a nearby electronegative atom can also influence conformational preference. nih.gov Furthermore, subtle interactions like n → π* interactions, where an oxygen lone pair (n) donates electron density to an antibonding orbital (π*) of the thiazole ring, can provide modest but significant conformational stabilization, typically contributing -0.3 to -0.7 kcal/mol. nih.gov
The dominant conformation(s) present the molecule's "face" to the outside world, defining its interaction profile. A molecule locked in an extended conformation will interact very differently from one that is folded and compact. Understanding these conformational preferences is key to predicting how the molecule will engage in intermolecular interactions, such as binding to a biological target or packing into a crystal.
Design Principles for Modulating Reactivity and Selectivity through Structural Variation
The rational design of analogs of this compound with tailored reactivity and selectivity relies on established chemical principles. By strategically modifying the core structure, chemists can control how and where the molecule reacts.
One key principle is the modulation of the electronic nature of the thiazole ring. As discussed in section 5.1, adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, amino groups) alters the electron density at various positions on the ring. organic-chemistry.orgresearchgate.net This directly impacts its susceptibility to electrophilic or nucleophilic attack and can be used to direct reactions to a specific site (regioselectivity). For example, increasing the electron density on the ring might make it more susceptible to electrophilic aromatic substitution.
Another design strategy involves using steric hindrance to control reaction outcomes. Placing a bulky substituent near a potential reaction site can block access for reagents, forcing the reaction to occur at a less hindered position. This is a common tactic for achieving selectivity in synthesis.
The linker between the two rings also offers a point for modification. Changing the length or rigidity of the linker can alter the relative positioning of the oxane and thiazole moieties, which could be critical for biological activity where a specific distance or orientation between pharmacophoric features is required. For instance, replacing a flexible linker with a more rigid one, such as a thiazole-2-acetamide moiety, is a strategy used in drug design to lock in a bioactive conformation. mdpi.com
Finally, access to a range of analogs depends on robust synthetic methodologies. The development of efficient synthetic routes, such as Lawesson's reagent-mediated cyclization to form 2-alkoxy-substituted thiazoles, is fundamental to any design effort, as it enables the practical creation of the designed structural variations. beilstein-journals.org These synthetic strategies are integral to the design process, allowing for the systematic exploration of the structure-property landscape.
Mechanistic Investigations of 2 Oxan 4 Yl Methoxy 1,3 Thiazole Interactions in Chemical and Model Biological Systems
Kinetic Studies of Reactions Involving 2-[(Oxan-4-yl)methoxy]-1,3-thiazole
Kinetic studies are fundamental to understanding the reactivity of this compound. Such studies would likely focus on the stability of the ether linkage and the reactivity of the thiazole (B1198619) ring. The 2-alkoxy substitution on the thiazole ring is a key feature, and its susceptibility to hydrolysis under acidic or basic conditions would be a primary area of investigation.
A hypothetical kinetic study could involve monitoring the rate of hydrolysis of the compound in various pH buffers. The reaction progress could be tracked using techniques like UV-Vis spectroscopy by observing changes in the absorbance spectrum as the 2-alkoxythiazole is converted to a 2-thiazolone derivative. The data from such an experiment would allow for the determination of the reaction order, rate constants, and the half-life of the compound under different conditions.
Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound at 25°C
| pH | Initial Concentration (M) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |
| 2.0 | 0.01 | 1.5 x 10⁻⁴ | 4621 |
| 3.0 | 0.01 | 1.6 x 10⁻⁵ | 43321 |
| 4.0 | 0.01 | 1.7 x 10⁻⁶ | 407733 |
| 5.0 | 0.01 | 1.8 x 10⁻⁷ | 3850819 |
Exploration of Catalytic Roles and Substrate Specificity in Model Systems
The thiazole ring, particularly as a component of thiamine (B1217682) pyrophosphate, is known to play a crucial role in biological catalysis, specifically in the formation and cleavage of carbon-carbon bonds. While this compound itself is not a direct analogue of thiamine, the potential for the thiazole nitrogen and sulfur to participate in catalysis could be explored.
In a model system, the compound could be investigated for its ability to catalyze reactions such as the benzoin (B196080) condensation. The substrate specificity could be examined by using a variety of substituted benzaldehydes. The catalytic efficiency would likely be low compared to dedicated organocatalysts but would provide insight into the fundamental catalytic capabilities of this scaffold. The oxane group could influence substrate binding and solubility in different solvent systems.
Mechanistic Pathways of Interaction with Model Biomolecules (e.g., proteins, nucleic acid fragments in a research context)
The interaction of this compound with biomolecules would be governed by non-covalent interactions. The oxane ring, with its ether oxygen, can act as a hydrogen bond acceptor. The thiazole ring offers a combination of a hydrogen bond accepting nitrogen atom and potential for π-stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in proteins.
In a research context, studies could employ biophysical techniques like fluorescence spectroscopy to investigate binding to a model protein such as bovine serum albumin (BSA). Quenching of the intrinsic tryptophan fluorescence of BSA upon titration with the compound would indicate an interaction. Isothermal titration calorimetry (ITC) could then be used to determine the thermodynamic parameters of this binding, such as the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
Interactions with nucleic acid fragments could be explored using techniques like circular dichroism (CD) spectroscopy. Changes in the CD spectrum of a DNA or RNA oligonucleotide upon addition of the compound might suggest an interaction, such as intercalation between base pairs or binding to the grooves of the helix.
Table 2: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Model Protein
| Parameter | Value | Unit |
| Binding Affinity (Kₐ) | 2.5 x 10⁴ | M⁻¹ |
| Enthalpy Change (ΔH) | -15.2 | kJ/mol |
| Entropy Change (ΔS) | 28.5 | J/(mol·K) |
| Gibbs Free Energy (ΔG) | -23.7 | kJ/mol |
Investigation of Photochemical and Electrochemical Behavior
The photochemical properties of this compound would be dictated by the electronic structure of the 2-alkoxythiazole chromophore. UV-Vis absorption spectroscopy would reveal the wavelengths of maximum absorption (λₘₐₓ). Upon excitation, the molecule could potentially undergo various photophysical processes, including fluorescence and phosphorescence, or photochemical reactions such as isomerization or degradation. Fluorescence quantum yield and lifetime measurements would provide quantitative data on its emissive properties.
The electrochemical behavior could be investigated using techniques like cyclic voltammetry. This would allow for the determination of the oxidation and reduction potentials of the compound. The thiazole ring can be susceptible to both oxidation and reduction, and these potentials would provide information about the molecule's electron-donating and accepting capabilities, which is relevant for understanding its potential role in redox processes.
Potential Research Applications and Advanced Materials Science Perspectives of 2 Oxan 4 Yl Methoxy 1,3 Thiazole
Use as a Building Block in Complex Organic Synthesis
The 1,3-thiazole core is a fundamental component in numerous biologically active compounds and functional materials. researchgate.netnih.govnih.gov Consequently, substituted thiazoles like 2-[(Oxan-4-yl)methoxy]-1,3-thiazole are valuable as building blocks for the construction of more complex molecular architectures. The synthesis of thiazole (B1198619) derivatives can be achieved through various established methods, such as the Hantzsch thiazole synthesis. researchgate.net
The "this compound" moiety can be introduced into larger molecules to modulate properties such as solubility, bioavailability, and target-binding affinity. The oxane group, in particular, can enhance aqueous solubility and provide a handle for further functionalization. The ether linkage offers a degree of rotational freedom, which can be advantageous in positioning the thiazole and oxane groups for specific interactions within a larger molecular framework. The versatility of thiazole chemistry allows for modifications at various positions on the ring, enabling the creation of a diverse library of compounds for screening in drug discovery and materials science. nih.govfabad.org.tr
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Outcome | Significance |
|---|---|---|
| C-H activation/functionalization of the thiazole ring | Introduction of new substituents (e.g., aryl, alkyl groups) at positions 4 or 5. | Creation of novel analogues with altered electronic and steric properties. |
| Modification of the oxane ring | Introduction of functional groups (e.g., hydroxyl, amino) on the oxane moiety. | Enhancement of solubility and provision of sites for bioconjugation. |
| Cleavage of the ether linkage | Separation of the thiazole and oxane components for independent modification. | Access to 2-hydroxy-1,3-thiazole and 4-(hydroxymethyl)oxane synthons. |
Applications in Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structural features of this compound make it an interesting candidate for applications in molecular recognition and the formation of self-assembled supramolecular structures. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the ether oxygen and the oxygen in the oxane ring can also participate in hydrogen bonding.
These hydrogen bonding capabilities, coupled with potential π-π stacking interactions involving the thiazole ring, could enable the molecule to selectively bind to complementary guest molecules or to self-assemble into well-defined aggregates such as rosettes, helices, or sheets. The conformational flexibility of the oxane ring could also play a role in induced-fit binding to specific molecular targets.
Integration into Polymeric Materials or Ligands for Catalysis
Thiazole and oxazole-containing compounds have been explored as ligands in catalysis. lifechemicals.commdpi.com The nitrogen and sulfur atoms of the thiazole ring in this compound can potentially coordinate to metal centers, making it a candidate for use as a ligand in transition metal catalysis. The oxane moiety could influence the solubility and stability of the resulting metal complex in different solvent systems.
Furthermore, this compound could be incorporated into polymeric materials. For instance, it could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then copolymerized with other monomers to create functional polymers. These polymers could have interesting properties, such as the ability to chelate metal ions or to exhibit specific recognition capabilities due to the presence of the thiazole and oxane functionalities.
Role as a Probe for Chemical Biology Research (e.g., fluorescent sensors)
Thiazole-based dyes, such as Thiazole Orange, are well-known for their "turn-on" fluorescence properties, where their fluorescence emission is significantly enhanced upon binding to biomolecules like DNA or proteins. mdpi.comnih.gov This phenomenon is often attributed to the restriction of intramolecular rotation in the bound state. The this compound scaffold could potentially be developed into a fluorescent probe for chemical biology research.
By strategically modifying the structure, for example, by introducing a conjugated aromatic system to the thiazole ring, it may be possible to create a molecule that exhibits environment-sensitive fluorescence. The oxane moiety could be functionalized with a recognition element to target specific cellular components or biomolecules. Such probes could be valuable tools for imaging and sensing in living cells. rsc.orgresearchgate.net
Table 2: Design Considerations for a Fluorescent Probe Based on this compound
| Component | Function | Example Modification |
|---|---|---|
| Fluorophore Core | To provide the fluorescent signal. | Extension of conjugation from the thiazole ring (e.g., adding a benzothiazole (B30560) unit). |
| Recognition Moiety | To selectively bind to a target analyte. | Attachment of a specific peptide or small molecule to the oxane ring. |
| Linker | To connect the fluorophore and recognition moiety. | The existing methoxy (B1213986) group can serve as a short linker. |
Design of Advanced Functional Materials (e.g., MOFs, OLEDs) Incorporating the this compound Moiety
The development of advanced functional materials, such as Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs), often relies on the use of versatile organic building blocks. rsc.orgosti.gov The this compound moiety possesses characteristics that make it a potential component for such materials.
Future Research Directions and Emerging Challenges
Development of Novel and More Efficient Synthetic Methodologies
The continued investigation of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole necessitates the development of more efficient and sustainable synthetic routes. Current methodologies, while effective, may present limitations in terms of reaction conditions, catalyst reusability, or atom economy. Future efforts are anticipated to concentrate on green chemistry principles to streamline the synthesis of thiazole (B1198619) derivatives. researchgate.net This includes the design of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, solvent waste, and purification requirements. researchgate.net
Furthermore, the exploration of novel catalytic systems is a promising avenue. For instance, the use of reusable nanocatalysts, such as NiFe2O4 nanoparticles, has been shown to be effective in the green synthesis of other thiazole scaffolds and could be adapted for the synthesis of this compound. researchgate.net The development of methods that allow for the late-stage functionalization of the thiazole core is also a critical area of research, as it would enable the rapid generation of diverse compound libraries for screening purposes.
Application of Machine Learning and Artificial Intelligence in Predicting Reaction Outcomes and Optimizing Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis and discovery of novel thiazole derivatives. These computational tools can be employed to predict reaction outcomes with high accuracy, thereby reducing the number of trial-and-error experiments required. By analyzing vast datasets of chemical reactions, ML algorithms can identify optimal reaction conditions, including solvent, temperature, and catalyst choice, for the synthesis of this compound and its analogs.
Moreover, AI can be instrumental in designing novel synthetic pathways that are more efficient and cost-effective than traditional routes. In silico docking studies, a form of computational analysis, have already been used to predict the binding affinities of thiazole derivatives to biological targets, guiding the synthesis of compounds with enhanced activity. researchgate.net The future application of more advanced AI models could further accelerate the discovery of new bioactive molecules based on the this compound scaffold.
| Research Area | Potential AI/ML Application | Expected Outcome |
| Synthesis Planning | Retrosynthetic analysis and pathway prediction | Identification of novel and more efficient synthetic routes. |
| Reaction Optimization | Prediction of optimal reaction conditions (temperature, solvent, catalyst) | Increased reaction yields and reduced experimental effort. |
| Property Prediction | In silico prediction of physicochemical and biological properties | Prioritization of synthetic targets with desired characteristics. |
| Lead Optimization | Generative models for designing novel analogs with improved activity | Accelerated discovery of potent and selective compounds. |
Exploration of Unconventional Reactivity and Transformations
Future research will likely delve into the unconventional reactivity of the this compound scaffold to access novel chemical space. This includes exploring transformations that are not typically associated with thiazole chemistry. For example, the development of new methods for the functionalization of the thiazole ring through metal-catalyzed cross-coupling reactions or radical-based alkylations could lead to the synthesis of previously inaccessible derivatives. rsc.org
The investigation of the thiazole ring's role in directing chemical reactions is another area of interest. The inherent electronic properties of the thiazole nucleus can be exploited to control the regioselectivity and stereoselectivity of transformations at adjacent positions. A deeper understanding of these effects will enable the design of more sophisticated synthetic strategies and the creation of complex molecular architectures.
Integration of this compound into Nanotechnology and Advanced Sensing Platforms
The unique structural and electronic properties of the this compound moiety make it an attractive candidate for integration into advanced materials and technologies. In the field of nanotechnology, this compound could be incorporated into the design of novel nanoparticles or functionalized surfaces. The thiazole ring, with its heteroatoms, can act as a ligand for metal ions, suggesting potential applications in the development of new catalysts or sensing materials.
Furthermore, the development of fluorescent or colorimetric sensors based on the this compound scaffold is a plausible future direction. By appending appropriate functional groups, it may be possible to create molecules that exhibit a detectable change in their optical properties upon binding to specific analytes. Such sensors could find applications in environmental monitoring, medical diagnostics, and industrial process control.
Interdisciplinary Research Opportunities with Materials Science and Theoretical Chemistry
The full potential of this compound will be realized through collaborations between synthetic chemists, materials scientists, and theoretical chemists. Materials scientists can explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other advanced materials to create new functionalities. For example, the thiazole unit could impart desirable electronic or optical properties to these materials.
Theoretical chemistry will play a crucial role in understanding the fundamental properties of this compound at the molecular level. Computational studies can provide insights into its electronic structure, reactivity, and intermolecular interactions. This knowledge will be invaluable for guiding the design of new experiments and for interpreting the results of materials characterization studies. The synergy between these disciplines will be essential for translating the fundamental chemistry of this thiazole derivative into practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
